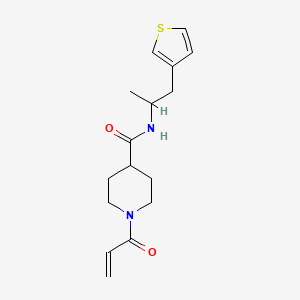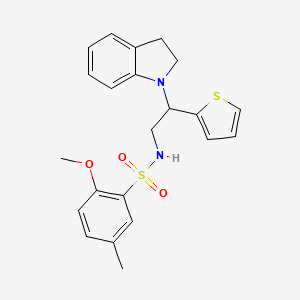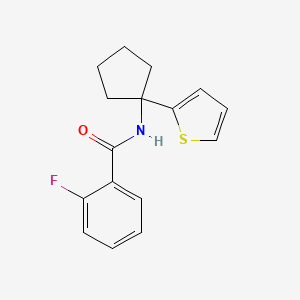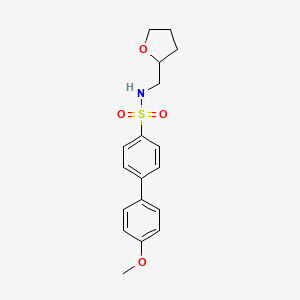
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as R-568, is a synthetic compound that has been extensively studied in the field of calcium signaling. R-568 is a selective agonist of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that regulates calcium homeostasis in the body.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which include structures related to 4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide, have shown promising applications in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in cancer treatment. Their photophysical and photochemical properties, especially their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, make them excellent candidates as Type II photosensitizers for cancer treatment in PDT. This highlights the potential of such compounds in the advancement of therapeutic strategies for cancer management (Pişkin, Canpolat, & Öztürk, 2020).
Anti-tumor and Enzyme Inhibition Properties
Research on a series of new benzenesulfonamides, structurally related to this compound, has revealed their potential in cytotoxicity against tumor cells and inhibition of carbonic anhydrase (CA). Some compounds demonstrated significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II. This suggests their potential application in anti-tumor activity studies and as CA inhibitors, indicating their relevance in the development of new therapeutic agents for cancer and other diseases associated with aberrant CA activity (Gul et al., 2016).
Cognitive Enhancing Properties
SB-399885, a compound structurally similar to this compound, has been identified as a potent and selective antagonist of the 5-HT6 receptor, exhibiting cognitive enhancing properties. It has demonstrated the ability to reverse age-dependent deficits in water maze spatial learning and novel object recognition in rats. This suggests the potential of such compounds in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, emphasizing the therapeutic value of 5-HT6 receptor antagonists in cognitive disorders (Hirst et al., 2006).
Antiproliferative Activity
Compounds incorporating the benzenesulfonamide moiety, akin to this compound, have been explored for their antiproliferative activities. Notably, derivatives such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed high antiproliferative activity against several cancer cell lines. This underlines the potential of these compounds in cancer therapy, particularly in designing new lead anticancer agents based on the xanthone benzenesulfonamide hybrid structure (Motavallizadeh et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-8-4-14(5-9-16)15-6-10-18(11-7-15)24(20,21)19-13-17-3-2-12-23-17/h4-11,17,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLVIMYKUCEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
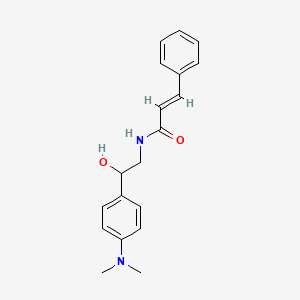
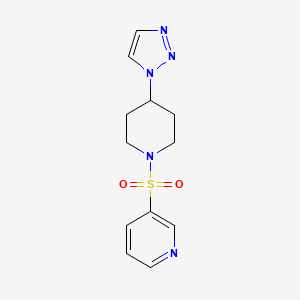
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
